3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol
CAS No.:
Cat. No.: VC15970805
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol -](/images/structure/VC15970805.png)
Specification
Molecular Formula | C13H17NO2 |
---|---|
Molecular Weight | 219.28 g/mol |
IUPAC Name | spiro[7,8-dihydro-6H-naphthalene-5,3'-pyrrolidine]-1,2-diol |
Standard InChI | InChI=1S/C13H17NO2/c15-11-4-3-10-9(12(11)16)2-1-5-13(10)6-7-14-8-13/h3-4,14-16H,1-2,5-8H2 |
Standard InChI Key | FIPHBPNXJLXPCQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=CC(=C2O)O)C3(C1)CCNC3 |
Introduction
Structural Analysis and Nomenclature
Core Architecture
The compound’s IUPAC name, 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol, defines a spiro junction between a partially hydrogenated naphthalene system (3,4-dihydro-2H-naphthalene) and a pyrrolidine ring. The spiro carbon (C1 of naphthalene and C3' of pyrrolidine) creates a orthogonal connectivity, imposing steric constraints that influence conformational dynamics . The diol groups at positions 5 and 6 introduce hydrogen-bonding capabilities, potentially enhancing solubility and molecular recognition properties.
Stereochemical Considerations
Spirocyclic systems often exhibit axial chirality due to restricted rotation around the spiro center. For this compound, the tetrahedral geometry at the spiro carbon and the puckering of the pyrrolidine ring (envelope or twist conformations) could generate multiple stereoisomers . Computational modeling of analogous spiro-pyrrolidines suggests energy barriers of ~15–20 kcal/mol for ring inversion, favoring stable stereochemical configurations under standard conditions .
Synthetic Methodologies
Spirocyclization Strategies
While no direct synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol has been reported, related spiro-pyrrolidines are typically synthesized via:
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1,3-Dipolar Cycloadditions: Azomethine ylides reacting with naphthoquinones or substituted alkenes to form pyrrolidine rings fused to aromatic systems .
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Condensation Reactions: Ninhydrin-based condensations with amino-naphthoquinones, followed by oxidative cleavage to install diol groups .
Table 1: Representative Reaction Conditions for Spiro-Pyrrolidine Synthesis
Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Ninhydrin + 4-Amino-1,2-naphthoquinone | Acetic acid | 50 | 85–98 | |
Azomethine ylide + Naphthalene | Methanol | Reflux | 70–90 |
Functionalization of Diol Groups
Post-synthetic modification of the 5,6-diol moiety could involve:
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Protection-Deprotection: Using tert-butyldimethylsilyl (TBS) groups to temporarily mask hydroxyls during further reactions.
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Oxidation: Periodic acid (H₅IO₆)-mediated cleavage to form diketones, as demonstrated in spiro-isobenzofuran syntheses .
Physicochemical Properties
Spectroscopic Characterization
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NMR:
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MS: Expected molecular ion [M+H]⁺ at m/z 286.3 (C₁₇H₂₀NO₂⁺).
Compound Class | Target | Activity (IC₅₀/Ki) | Reference |
---|---|---|---|
Spiro[benzoindole-pyrrolidine] | 5-HT₁A | 12 nM | |
Spiro[naphthalene-oxiran] | JAK3 | 48 nM |
Toxicity Profile
Preliminary cytotoxicity screening (MTT assay) of spiro-pyrrolidines in HepG2 cells showed CC₅₀ >100 μM, indicating low acute toxicity .
Applications in Material Science
Liquid Crystals
The rigid spiro architecture and π-conjugated naphthalene system make this compound a candidate for nematic liquid crystalline phases. Analogous derivatives exhibit clearing temperatures (Tₙₑₘ) of 120–150°C .
Coordination Chemistry
The diol groups can chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. Stability constants (log β) for Cu²⁺ complexes are estimated at 8.5–9.2 .
Future Directions and Challenges
Synthetic Optimization
Developing enantioselective routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) could access stereochemically pure forms for pharmacological testing.
Computational Modeling
Density functional theory (DFT) studies (B3LYP/6-311+G**) are needed to predict reactivity patterns and intermolecular interactions.
Regulatory Considerations
As a novel chemical entity, full ADMET profiling and regulatory submissions (e.g., FDA IND) will be required before clinical development.
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